molecular formula C17H17NO4 B11837873 Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate

Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate

Cat. No.: B11837873
M. Wt: 299.32 g/mol
InChI Key: BRSRUIIKALCHBU-UHFFFAOYSA-N
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Description

Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate is a synthetic organic compound with the molecular formula C17H17NO4 It is characterized by the presence of a benzyl group, a dioxolane ring, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-(1,3-dioxolan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate is unique due to the combination of its benzyl, dioxolane, and phenylcarbamate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

benzyl N-[4-(1,3-dioxolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-17(22-12-13-4-2-1-3-5-13)18-15-8-6-14(7-9-15)16-20-10-11-21-16/h1-9,16H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSRUIIKALCHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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